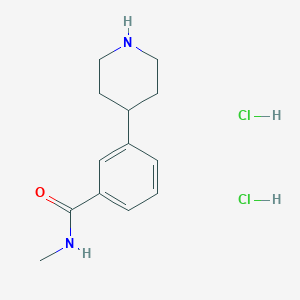
N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of benzamide and contains a piperidine ring, which is a six-membered heterocyclic compound containing nitrogen. This compound is often used in the synthesis of various pharmaceuticals and as a reagent in chemical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride typically begins with piperidine and benzamide derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions including amide formation, methylation, and hydrochloride salt formation.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis and chemical research.
Biology: The compound is used in biological studies to understand molecular interactions and pathways.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic applications.
Industry: The compound finds applications in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine derivatives, N-Methyl-N-(piperidin-4-yl)methanesulfonamide, and other benzamide derivatives.
Uniqueness: The presence of the piperidine ring and the specific substitution pattern on the benzamide moiety contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-3-piperidin-4-ylbenzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10;;/h2-4,9-10,15H,5-8H2,1H3,(H,14,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBIINDDMDXZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














